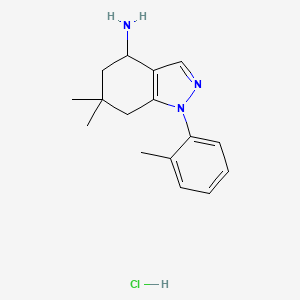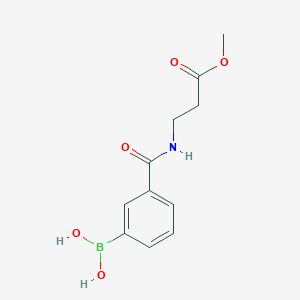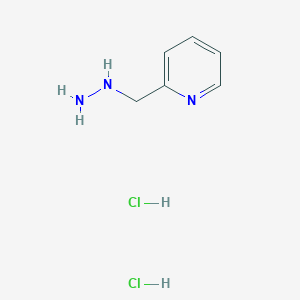
6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline
Overview
Description
“6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline” is a chemical compound that is a member of quinazolines . It is also known by other names such as “6,7-Bis(2-methoxyethoxy)-4(3H)-quinazolinone” and "6,7-Bis(2-methoxyethoxy)-3,4-dihydroquinazolin-4-one" .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one process involves reacting 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde . Another process involves the creation of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H18N2O5 . The molecular weight is 294.30 g/mol . The InChI string representation of its structure is InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11 (15-9-16-14 (10)17)8-13 (12)21-6-4-19-2/h7-9H,3-6H2,1-2H3, (H,15,16,17) .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point ranges from 190.0 to 194.0 degrees Celsius .
Scientific Research Applications
Antioxidant Capacity Assessment
The ABTS/PP decolorization assay is a widely recognized method for determining the antioxidant capacity of compounds, including quinazoline derivatives. The assay, which uses the ABTS radical cation, helps in elucidating the reaction pathways and understanding how antioxidants, possibly including quinazoline derivatives, interact with radicals. This understanding is crucial for applications in food science, pharmacology, and environmental sciences to evaluate the potential of new antioxidant agents (Ilyasov et al., 2020).
Environmental Pollution Treatment
Quinazoline derivatives have been studied for their role in enhancing the efficiency of redox mediators in the enzymatic treatment of recalcitrant organic pollutants. These compounds can potentially expand the substrate range for enzymatic degradation, offering a promising approach for treating wastewater and mitigating industrial pollution (Husain & Husain, 2007).
Analytical Methods in Antioxidant Activity Determination
The role of quinazoline derivatives in analytical chemistry, particularly in determining antioxidant activity, underscores their importance. Methods such as the ABTS and DPPH assays rely on the interaction with antioxidant compounds to measure their activity. Studies have explored the mechanisms and efficiencies of these assays, highlighting the relevance of quinazoline compounds in developing new analytical techniques (Munteanu & Apetrei, 2021).
Organic Light-Emitting Diodes (OLEDs)
Quinazoline derivatives are also significant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their structural properties allow for tuning the emission characteristics, making them valuable materials for creating more efficient and versatile OLEDs. The advancement in BODIPY and quinazoline-based materials for OLED applications illustrates their potential in enhancing device performance and energy efficiency (Squeo & Pasini, 2020).
Catalysis and Polymer Science
Quinazoline derivatives contribute to catalysis and polymer science through the development of ligands for asymmetric catalysis and the synthesis of novel polymers. Their inclusion in catalytic systems can enhance enantioselective reactions, which are crucial for producing pharmaceuticals and fine chemicals. Additionally, quinazoline-based polymers have been explored for their biocompatibility and performance in medical applications, showing promise for future biomaterials development (Connon et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6,7-Bis(2-methoxyethoxy)-4-methoxyquinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
This compound interacts with its target, the EGFR tyrosine kinase, by inhibiting its phosphorylation . This inhibition blocks the signal transduction pathway, thereby inhibiting the growth of tumor cells and inducing their apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival . By inhibiting EGFR tyrosine kinase, this compound disrupts this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor cell growth and the induction of apoptosis . These effects result from the compound’s inhibition of EGFR tyrosine kinase, which disrupts the EGFR signaling pathway .
properties
IUPAC Name |
4-methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-18-4-6-21-13-8-11-12(16-10-17-15(11)20-3)9-14(13)22-7-5-19-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDVZLVFQPRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)OC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253688 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312937-41-9 | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312937-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6,7-bis(2-methoxyethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)



![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)



![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)